![molecular formula C22H29N3O2 B10952065 9-(1,3-dimethyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10952065.png)
9-(1,3-dimethyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
“9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” is a complex organic compound that belongs to the class of acridinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger acridinedione structure.
Cyclization Reactions: Forming the cyclic structure of the compound.
Substitution Reactions: Introducing the pyrazolyl and methyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific diseases or conditions.
Industry
In industry, it may find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Acridinedione Derivatives: Compounds with similar acridinedione structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
The unique combination of the pyrazolyl and acridinedione structures, along with the specific substitution pattern, distinguishes this compound from other similar molecules
Properties
Molecular Formula |
C22H29N3O2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
9-(1,3-dimethylpyrazol-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H29N3O2/c1-12-13(11-25(6)24-12)18-19-14(7-21(2,3)9-16(19)26)23-15-8-22(4,5)10-17(27)20(15)18/h11,18,23H,7-10H2,1-6H3 |
InChI Key |
JUUNJEFVFFDRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)C |
Origin of Product |
United States |
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